![molecular formula C13H11ClN2O2S B11727097 N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes a chlorophenyl group and a benzenesulfonohydrazide moiety, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction typically involves dissolving 4-chlorobenzophenone (0.15g, 1 mmol) and tosyl hydrazide (0.186g, 1 mmol) in ethanol (50 ml). The reaction mixture is then heated under reflux for 3 hours and gradually cooled to room temperature. Crystals suitable for X-ray diffraction analysis can be obtained by slow room temperature evaporation of the solution containing the compound .
Industrial Production Methods
While specific industrial production methods for N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound itself through condensation.
Substitution Reactions: Possible substitution of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: Potential oxidation or reduction of the hydrazide moiety.
Common Reagents and Conditions
Condensation: Ethanol as a solvent, reflux conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide has been extensively studied for its potential biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential antifungal and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with various molecular targets. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with specific enzymes or receptors. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:
- N’-[(4-Chlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanohydrazide
- N’-[(4-Chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJDWPSLFLIJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
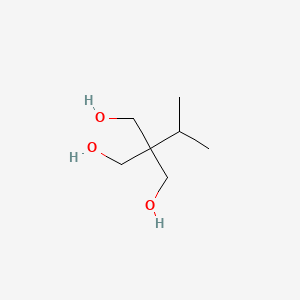
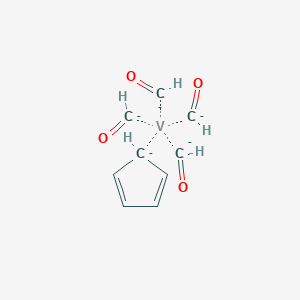
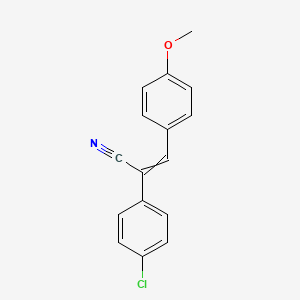

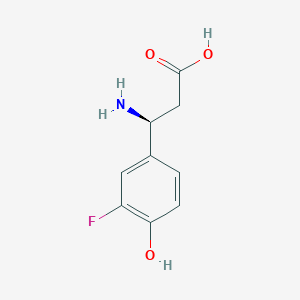
![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
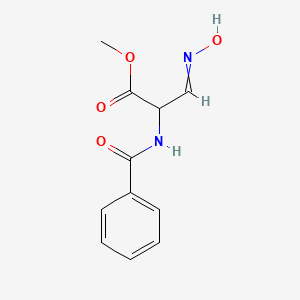
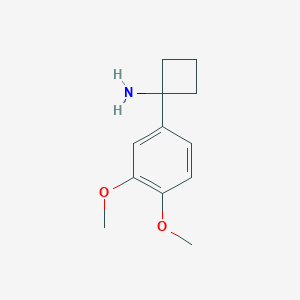
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
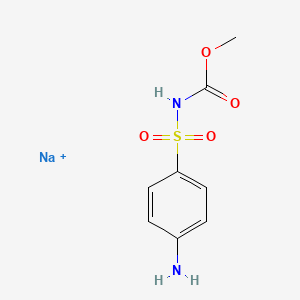
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)

![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
